1-Chloro-4-phenylisoquinoline-3-carbonyl chloride

Description

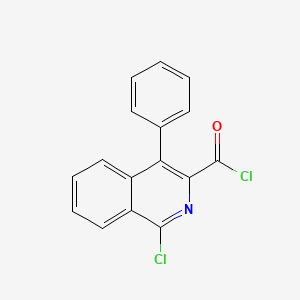

1-Chloro-4-phenylisoquinoline-3-carbonyl chloride is a heterocyclic compound featuring an isoquinoline backbone substituted with chlorine at position 1, a phenyl group at position 4, and a reactive carbonyl chloride group at position 3. The carbonyl chloride moiety makes it a versatile intermediate in organic synthesis, particularly for forming amides or esters via nucleophilic substitution.

Properties

CAS No. |

89928-71-2 |

|---|---|

Molecular Formula |

C16H9Cl2NO |

Molecular Weight |

302.2 g/mol |

IUPAC Name |

1-chloro-4-phenylisoquinoline-3-carbonyl chloride |

InChI |

InChI=1S/C16H9Cl2NO/c17-15-12-9-5-4-8-11(12)13(14(19-15)16(18)20)10-6-2-1-3-7-10/h1-9H |

InChI Key |

NBCDQHYGNVXNIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)Cl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-phenylisoquinoline-3-carbonyl chloride typically involves the chlorination of 4-phenylisoquinoline-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-phenylisoquinoline-3-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

Amides and Esters: Formed through substitution reactions.

Aldehydes and Alcohols: Resulting from reduction reactions.

Phenolic Derivatives: Produced via oxidation reactions.

Scientific Research Applications

1-Chloro-4-phenylisoquinoline-3-carbonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the development of potential therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-phenylisoquinoline-3-carbonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. Additionally, the phenyl and isoquinoline moieties may engage in π-π interactions with aromatic residues in the target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 1-chloro-4-phenylisoquinoline-3-carbonyl chloride with three analogs:

*Calculated from molecular formula.

Key Observations :

- Substituent Effects: Replacing the methyl group in the methylisoquinoline analog (C₁₁H₇Cl₂NO) with a phenyl group increases molecular complexity and molar mass, as seen in the carbonitrile derivative (C₁₆H₉ClN₂) . The phenyl group also elevates hydrophobicity, which may reduce aqueous solubility but improve membrane permeability in biological systems.

- Quinoline vs. Isoquinoline: The quinoline-based analog (C₁₈H₁₄ClNO) differs in nitrogen positioning within the heterocyclic ring, which alters electronic distribution and steric effects. Quinoline derivatives often exhibit distinct reactivity patterns compared to isoquinolines due to this structural variation .

Reactivity and Functional Group Analysis

- Carbonyl Chloride Reactivity: The carbonyl chloride group in the target compound and its methyl analog (C₁₁H₇Cl₂NO) is highly electrophilic, enabling reactions with nucleophiles like amines or alcohols. The electron-withdrawing phenyl group in the target compound may enhance this reactivity compared to the methyl-substituted analog .

- Comparison with Carbonitrile: The 3-chloro-1-phenylisoquinoline-4-carbonitrile (C₁₆H₉ClN₂) lacks the carbonyl chloride group, replacing it with a carbonitrile moiety.

Lipophilicity and Solubility

Lipophilicity, a critical factor in drug design, can be assessed via HPLC-derived capacity factors (log k). While direct data for the target compound are unavailable, the methyl analog (C₁₁H₇Cl₂NO) has a predicted log k correlating with its moderate hydrophobicity. The phenyl-substituted derivative is expected to exhibit higher log k values due to increased aromaticity, aligning with trends observed in chlorophenyl carbamates .

Notes

Data Limitations : Physical properties for the target compound are inferred from analogs; experimental validation is needed.

Structural Nuances: Substituent positioning (e.g., chloro at position 1 vs. 3) and ring type (quinoline vs. isoquinoline) significantly impact electronic and steric profiles .

Reactivity Trade-offs : Phenyl substitution increases lipophilicity but may complicate purification due to reduced solubility in polar solvents .

Biological Activity

1-Chloro-4-phenylisoquinoline-3-carbonyl chloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the chlorination of 4-phenylisoquinoline-3-carboxylic acid using thionyl chloride (SOCl2) under reflux conditions. This compound features a chloro group and a carbonyl chloride group, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activities. Additionally, the phenyl and isoquinoline moieties may engage in π-π interactions with aromatic residues in target proteins, enhancing binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound can serve as an inhibitor for specific enzymes involved in critical biochemical pathways. For instance, studies have shown its efficacy in inhibiting certain kinases, which play vital roles in cell signaling and cancer progression.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development into antimicrobial agents.

Anticancer Potential

Recent research has highlighted the potential of this compound as an anticancer agent. It has shown promise in inhibiting tumor growth in vitro and in vivo by targeting specific cancer-related pathways.

Study on Enzyme Inhibition

A study published in the journal Molecules demonstrated that this compound effectively inhibited the activity of a specific kinase involved in cancer cell proliferation. The study reported an IC50 value indicating potent inhibitory action at low concentrations, suggesting its potential as a therapeutic agent against certain cancers.

Antimicrobial Testing

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it possessed significant antibacterial activity, particularly against resistant strains. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Chloro-4-methylisoquinoline-3-carbonyl chloride | Moderate anticancer activity | Similar enzyme inhibition mechanisms |

| 1-Chloro-4-phenylisoquinoline-3-carboxylic acid | Lower antimicrobial activity | Non-covalent interactions |

| Methyl 1-chloro-4-phenylisoquinoline-3-carboxylate | Minimal biological activity | Limited reactivity due to lack of carbonyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.